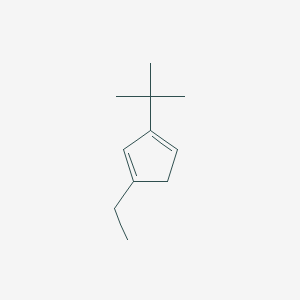
1-Ethyl-3-tert-butyl-cyclopentadiene
Cat. No. B8718077
M. Wt: 150.26 g/mol
InChI Key: HWFNAIRTAQKISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07863368B2
Procedure details


A 300-ml three-necked flask equipped with a magnetic stirrer and a three-way cock in a nitrogen atmosphere was charged with 200 ml of dehydrated diethyl ether and 52 ml of a 3.0 M diethyl ether solution of ethylmagnesium bromide (154 mmol). In an ice water bath, 17.8 g (129 mmol) of 3-tert-butylcyclopentenone was added dropwise to the flack over a period of 1 hour. The mixture was stirred at room temperature for 20 hours, and the resultant reaction solution was poured into 100 ml of 2N hydrochloric acid. The organic phase was separated, and the aqueous phase was extracted with 50 ml of ether two times. The organic phases were combined and washed two times with a saturated aqueous sodium hydrogencarbonate solution, two times with water, and two times with a saturated salt solution. The product was dried over magnesium sulfate and the solvent was distilled off. The distillate was purified by column chromatography to give 20.2 g of a light yellow transparent liquid (GC purity: 75%). The yield was 78%. The compound was identified by 1H-NMR spectroscopy. The results are as follows.





Yield
78%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH3:2].[C:5]([C:9]1[CH2:13][CH2:12][C:11](=O)[CH:10]=1)([CH3:8])([CH3:7])[CH3:6].Cl>C(OCC)C>[CH2:1]([C:12]1[CH2:11][CH:10]=[C:9]([C:5]([CH3:8])([CH3:7])[CH3:6])[CH:13]=1)[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC(CC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
154 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Mg]Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 300-ml three-necked flask equipped with a magnetic stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resultant reaction solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with 50 ml of ether two times
|
WASH
|
Type
|
WASH
|
|
Details
|
washed two times with a saturated aqueous sodium hydrogencarbonate solution, two times with water, and two times with a saturated salt solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The product was dried over magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The distillate was purified by column chromatography
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=CC(=CC1)C(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20.2 g | |
| YIELD: PERCENTYIELD | 78% | |
| YIELD: CALCULATEDPERCENTYIELD | 104.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
